molecular formula C12H9Cl2NO B13855253 1,5-Dichloro-4-cyclopropoxyisoquinoline

1,5-Dichloro-4-cyclopropoxyisoquinoline

Cat. No.: B13855253
M. Wt: 254.11 g/mol
InChI Key: TYDNMNMVPSHYKQ-UHFFFAOYSA-N
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Description

1,5-Dichloro-4-cyclopropyloxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of two chlorine atoms and a cyclopropyloxy group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-4-cyclopropyloxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1,5-dichloroisoquinoline with cyclopropyl alcohol in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at moderate levels to ensure optimal yields.

Industrial Production Methods

Industrial production of 1,5-dichloro-4-cyclopropyloxyisoquinoline may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-4-cyclopropyloxyisoquinoline can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyloxy group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyloxy group.

Scientific Research Applications

1,5-Dichloro-4-cyclopropyloxyisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of isoquinoline derivatives with various biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1,5-dichloro-4-cyclopropyloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloroisoquinoline: Lacks the cyclopropyloxy group but shares the dichloro substitution pattern.

    4-Cyclopropyloxyisoquinoline: Similar structure but without the chlorine atoms.

    1,5-Dibromo-4-cyclopropyloxyisoquinoline: Bromine atoms replace chlorine atoms, potentially altering reactivity and properties.

Uniqueness

1,5-Dichloro-4-cyclopropyloxyisoquinoline is unique due to the combination of its dichloro and cyclopropyloxy substituents, which confer specific chemical and biological properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

1,5-dichloro-4-cyclopropyloxyisoquinoline

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-8-11(9)10(6-15-12(8)14)16-7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

TYDNMNMVPSHYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=C2C(=CC=C3)Cl)Cl

Origin of Product

United States

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